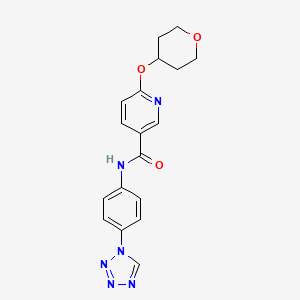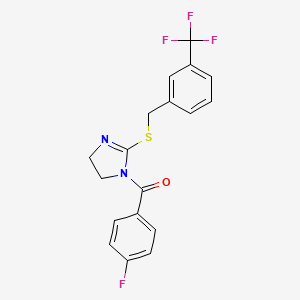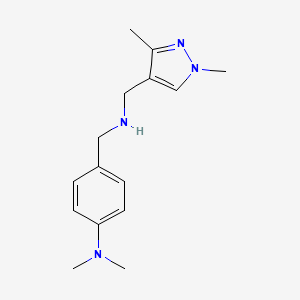
N-(4-(1H-tetrazol-1-yl)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(1H-tetrazol-1-yl)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, also known as TPN-171, is a novel small molecule compound that has been gaining attention in the field of scientific research. It is a nicotinamide adenine dinucleotide (NAD+) biosynthesis inhibitor that has shown promising results in various studies.
Mecanismo De Acción
N-(4-(1H-tetrazol-1-yl)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide inhibits the activity of nicotinamide phosphoribosyltransferase (NAMPT), which is the rate-limiting enzyme in the NAD+ biosynthesis pathway. NAD+ is a critical coenzyme involved in various cellular processes, including energy metabolism, DNA repair, and gene expression. By inhibiting NAMPT, this compound reduces the intracellular levels of NAD+ and disrupts these cellular processes, leading to cell death in cancer cells and improving mitochondrial function in neurodegenerative disorders.
Biochemical and Physiological Effects
In addition to its effects on NAD+ biosynthesis, this compound has been shown to have other biochemical and physiological effects. It has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and glucose homeostasis. This compound has also been shown to reduce inflammation and improve endothelial function, which are important factors in cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-(1H-tetrazol-1-yl)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is its specificity for NAMPT inhibition, which reduces the potential for off-target effects. However, its potency and efficacy may vary depending on the cell type and experimental conditions. In addition, this compound has poor solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of N-(4-(1H-tetrazol-1-yl)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide. One area of interest is its potential use in combination with other therapies, such as chemotherapy or immunotherapy, to improve their efficacy. Another area of interest is the development of more potent and selective NAMPT inhibitors based on the structure of this compound. Furthermore, the effects of this compound on NAD+ levels and cellular processes in different cell types and tissues should be further investigated to better understand its therapeutic potential.
Conclusion
In conclusion, this compound is a novel small molecule compound that has shown promising results in various studies for its potential therapeutic applications in cancer, neurodegenerative disorders, and metabolic diseases. Its mechanism of action involves the inhibition of NAMPT and disruption of NAD+ biosynthesis, leading to cell death in cancer cells and improving mitochondrial function in neurodegenerative disorders. Although this compound has some limitations in lab experiments, its specificity and potential for combination therapy make it an interesting area of research for future studies.
Métodos De Síntesis
The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide involves a series of steps, including the coupling reaction of 4-(1H-tetrazol-1-yl)aniline with 6-bromo-3-pyridinecarboxaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the condensation of the product with tetrahydro-2H-pyran-4-ol in the presence of trifluoroacetic acid. The compound is then purified using column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
N-(4-(1H-tetrazol-1-yl)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases. It has been shown to inhibit the activity of NAD+ biosynthesis enzymes, which are critical for the survival and proliferation of cancer cells. In addition, this compound has been found to improve mitochondrial function and reduce oxidative stress, which are important factors in neurodegenerative disorders such as Alzheimer's disease. Furthermore, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
Propiedades
IUPAC Name |
6-(oxan-4-yloxy)-N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c25-18(21-14-2-4-15(5-3-14)24-12-20-22-23-24)13-1-6-17(19-11-13)27-16-7-9-26-10-8-16/h1-6,11-12,16H,7-10H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVAUKZBKVUPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B2853156.png)


![2-Methyl-3-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoxaline](/img/structure/B2853159.png)
![N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2853162.png)


![(Z)-3-butyl-5-((2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2853167.png)
![1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2853170.png)


![N-{thieno[3,2-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B2853174.png)

